

Biological activity of 2-Morpholinopyrimidin-5-ylboronic acid

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Compound of Interest

Compound Name: 2-Morpholinopyrimidin-5-ylboronic acid

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An In-Depth Technical Guide to the Biological Activity of **2-Morpholinopyrimidin-5-ylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinopyrimidin-5-ylboronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines two pharmacologically relevant motifs: a morpholinopyrimidine scaffold, known for its role in kinase inhibition, and a boronic acid functional group, which acts as a versatile synthetic handle and a potential pharmacophore capable of forming reversible covalent interactions with biological targets. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. We will delve into its role as a critical building block for targeted therapies, explore its potential mechanisms of action based on its structural components, and provide detailed experimental protocols for researchers to investigate its efficacy in relevant biological systems.

Introduction: A Molecule of Two Halves

The therapeutic potential of **2-Morpholinopyrimidin-5-ylboronic acid** arises from the synergistic combination of its two core components.

- **The Morpholinopyrimidine Core:** The pyrimidine ring is a fundamental scaffold in numerous clinically approved drugs, including anticancer agents like 5-fluorouracil.[1] The addition of a morpholine group often enhances aqueous solubility and metabolic stability, and can provide key hydrogen bonding interactions within enzyme active sites.[2] Specifically, the 2-morpholinopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, targeting critical enzymes in cell signaling pathways.[1][3]
- **The Boronic Acid Functional Group:** Boronic acids have emerged from being mere synthetic intermediates to a class of FDA-approved pharmacophores.[4][5] Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-surface glycoproteins, underpins their biological activity.[2][5][6] The proteasome inhibitor Bortezomib (Velcade®) is a prime example of a successful boronic acid-based drug.[4][5]

This dual functionality makes **2-Morpholinopyrimidin-5-ylboronic acid** a valuable asset for:

- **Synthetic Chemistry:** As a building block for creating more complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[3]
- **Direct Biological Investigation:** As a potential inhibitor of enzymes that are targeted by either the morpholinopyrimidine scaffold or the boronic acid group.

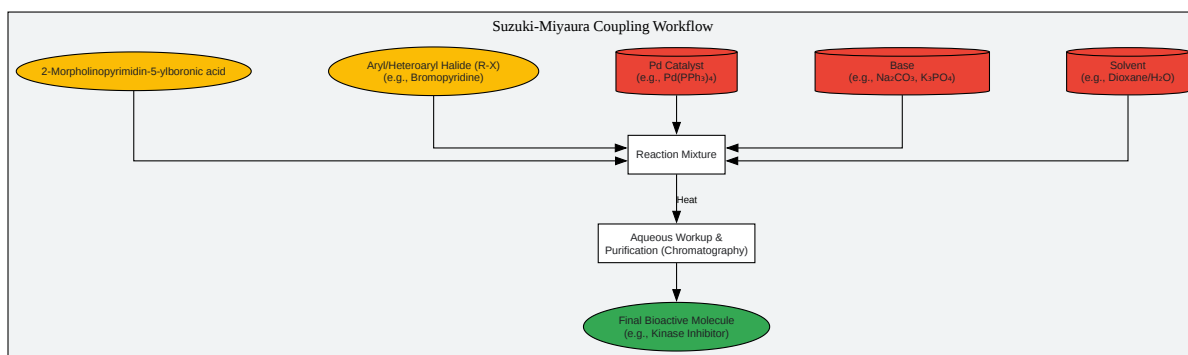
Physicochemical Properties and Synthetic Utility

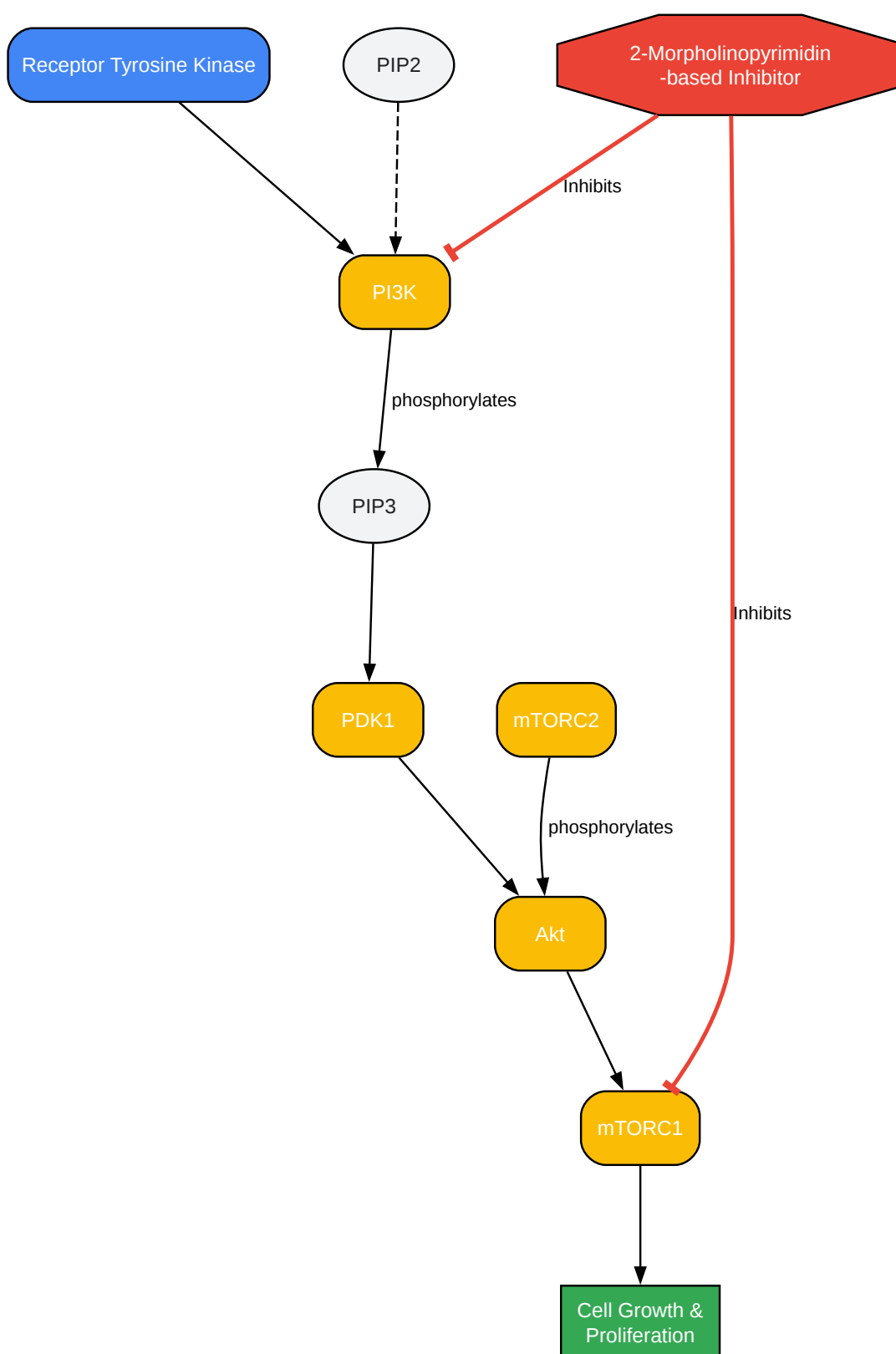
A foundational understanding of the molecule's properties is crucial for its application in both synthesis and biological assays.

Property	Value	Source
CAS Number	870521-33-8	[3] [6]
Molecular Formula	C ₈ H ₁₂ BN ₃ O ₃	[7] [8]
Molecular Weight	209.01 g/mol	[3] [7]
Appearance	Solid	[9]
Storage	Inert atmosphere, 2-8°C	[7]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	6	[3]
Topological Polar Surface Area	78.7 Å ²	[3]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Morpholinopyrimidin-5-ylboronic acid** in drug discovery is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-carbon bonds.





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